molecular formula C15H10ClN B7729750 3-(p-Chlorophenyl)-2-phenylacrylonitrile

3-(p-Chlorophenyl)-2-phenylacrylonitrile

Cat. No.: B7729750
M. Wt: 239.70 g/mol
InChI Key: WHZUHCZQGFNGNH-GXDHUFHOSA-N
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Description

3-(p-Chlorophenyl)-2-phenylacrylonitrile: is an organic compound characterized by the presence of a chlorophenyl group and a phenylacrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Chlorophenyl)-2-phenylacrylonitrile typically involves the reaction of p-chlorobenzaldehyde with phenylacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Chemistry: 3-(p-Chlorophenyl)-2-phenylacrylonitrile is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the development of new materials and chemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules with therapeutic applications.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(p-Chlorophenyl)-2-phenylacrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

  • 3-(p-Chlorophenyl)-2-phenylpropionitrile
  • 3-(p-Chlorophenyl)-2-phenylbutyronitrile
  • 3-(p-Chlorophenyl)-2-phenylpentanonitrile

Comparison: 3-(p-Chlorophenyl)-2-phenylacrylonitrile is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a phenylacrylonitrile moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

(Z)-3-(4-chlorophenyl)-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN/c16-15-8-6-12(7-9-15)10-14(11-17)13-4-2-1-3-5-13/h1-10H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZUHCZQGFNGNH-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3695-92-9, 37629-64-4
Record name Acrylonitrile, 3-(p-chlorophenyl)-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC214552
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-chlorophenyl)-2-phenylprop-2-enenitrile, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5G6G4K54X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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